2-(1-methyl-1H-pyrazol-5-yl)piperazine
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine under specific conditions. One common method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. These reactants undergo nucleophilic substitution and cyclization under acid catalysis to form the desired compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production. The reaction steps are designed to be short, safe, and simple, facilitating easy operation and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a piperazine ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound has a phenyl group attached to the pyrazole ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperazine ring makes it a versatile intermediate in various synthetic and medicinal applications .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-12-8(2-3-11-12)7-6-9-4-5-10-7/h2-3,7,9-10H,4-6H2,1H3 |
InChI Key |
UIINJHNIJRKZLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CNCCN2 |
Origin of Product |
United States |
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